

Pterocarpadiol A from Derris robusta: A Technical Guide

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Compound of Interest

Compound Name: Pterocarpadiol A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pterocarpadiol A**, a rare 6a,11b-dihydroxypterocarpan isolated from the plant *Derris robusta*. This document collates all available quantitative data, presents detailed experimental protocols for its isolation and potential biological evaluation, and visualizes key experimental workflows and relevant signaling pathways.

Introduction to Pterocarpadiol A and Derris robusta

Derris robusta, a tree species belonging to the Leguminosae family, is found in tropical and subtropical regions, including India.^{[1][2][3][4]} Traditionally, plants of the *Derris* genus have been used in folk medicine.^[2] Phytochemical investigations of *Derris robusta* have revealed a rich profile of flavonoids, isoflavonoids, and rotenoids.^[2] Among the unique constituents are the Pterocarpadiols A–D, which are a rare subclass of 6a,11b-dihydroxypterocarpan.^[2] **Pterocarpadiol A** is one of four such novel compounds first reported in 2015.^[2]

Pterocarpanes as a class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.^{[1][5][6]} While specific biological data for **Pterocarpadiol A** is not yet available, its structural class suggests it may be a promising candidate for further investigation in drug discovery.^[6]

Physicochemical and Spectroscopic Data

The isolation and structural elucidation of **Pterocarpadiol A** were achieved through extensive spectroscopic analysis.^[2] The quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of Pterocarpadiol A

Property	Value
Molecular Formula	C ₁₆ H ₁₂ O ₇
Appearance	Amorphous Powder
HRESIMS	m/z 339.0462 [M+Na] ⁺ (calculated for C ₁₆ H ₁₂ O ₇ Na, 339.0475)

Source: Li et al., 2015^[2]

Table 2: ¹H NMR Spectroscopic Data for Pterocarpadiol A (CD₃OD, δ in ppm, J in Hz)

Position	δH (mult., J)
1	6.80 (d, 10.0)
2	6.09 (dd, 10.0, 2.5)
4	6.13 (d, 2.5)
7	6.30 (d, 2.0)
8	6.27 (d, 2.0)
10	6.83 (s)
11a	4.73 (s)

Source: Li et al., 2015^[2]

Table 3: ¹³C NMR Spectroscopic Data for Pterocarpadiol A (CD₃OD)

Position	δC (type)	Position	δC (type)
1	130.4 (CH)	7	97.4 (CH)
1a	109.9 (C)	8	94.6 (CH)
2	106.6 (CH)	9	162.7 (C)
3	162.4 (C)	10	104.9 (CH)
4	98.4 (CH)	10a	159.0 (C)
4a	158.4 (C)	11a	80.3 (CH)
6a	92.5 (C)	11b	72.8 (C)
6b	114.7 (C)	OCH ₂ O	102.7 (CH ₂)

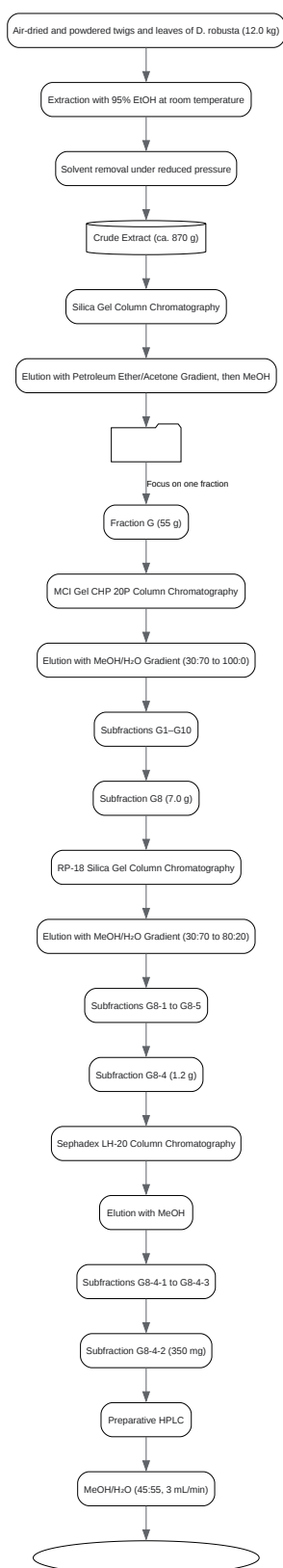
Source: Li et al., 2015[2]

Experimental Protocols

Isolation of Pterocarpadiol A from *Derris robusta*

The following protocol is based on the methodology described by Li et al. (2015).[2]

Workflow for Isolation and Purification



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Caption: Isolation and purification workflow for **Pterocarpadiol A**.

- **Extraction:** Air-dried and powdered twigs and leaves of *D. robusta* (12.0 kg) are extracted with 95% ethanol at room temperature.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract (approx. 870 g).
- **Initial Fractionation (Silica Gel):** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone followed by methanol to yield nine primary fractions (A–I).
- **Secondary Fractionation (MCI Gel):** Fraction G (55 g) is further separated using MCI gel CHP 20P column chromatography with a methanol/water gradient (from 30:70 to 100:0) to produce ten subfractions (G1–G10).
- **Tertiary Fractionation (RP-18):** Subfraction G8 (7.0 g) is chromatographed on an RP-18 silica gel column with a methanol/water gradient (30:70 to 80:20) to yield five subfractions (G8-1 to G8-5).
- **Size Exclusion Chromatography:** Subfraction G8-4 (1.2 g) is purified by Sephadex LH-20 column chromatography using methanol as the eluent, resulting in three subfractions (G8-4-1 to G8-4-3).
- **Final Purification (Preparative HPLC):** Subfraction G8-4-2 (350 mg) is subjected to preparative HPLC using a methanol/water mobile phase (45:55) at a flow rate of 3 mL/min to yield pure **Pterocarpadiol A** (5.0 mg).

Hypothetical Protocol: Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method to evaluate the cytotoxic effects of a compound on cancer cell lines.

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

- **Compound Treatment:** Prepare stock solutions of **Pterocarpadiol A** in DMSO. Treat the cells with various concentrations of **Pterocarpadiol A** (e.g., 0.1, 1, 10, 50, 100 μ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **MTT Addition:** After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Protocol: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

- **Cell Seeding:** Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere overnight.
- **Compound Pre-treatment:** Pre-treat the cells with various concentrations of **Pterocarpadiol A** for 1 hour.
- **Inflammatory Stimulation:** Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
- **Nitrite Measurement (Griess Assay):** Collect 50 μ L of the cell culture supernatant from each well. Add 50 μ L of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
- **Color Development:** Add 50 μ L of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

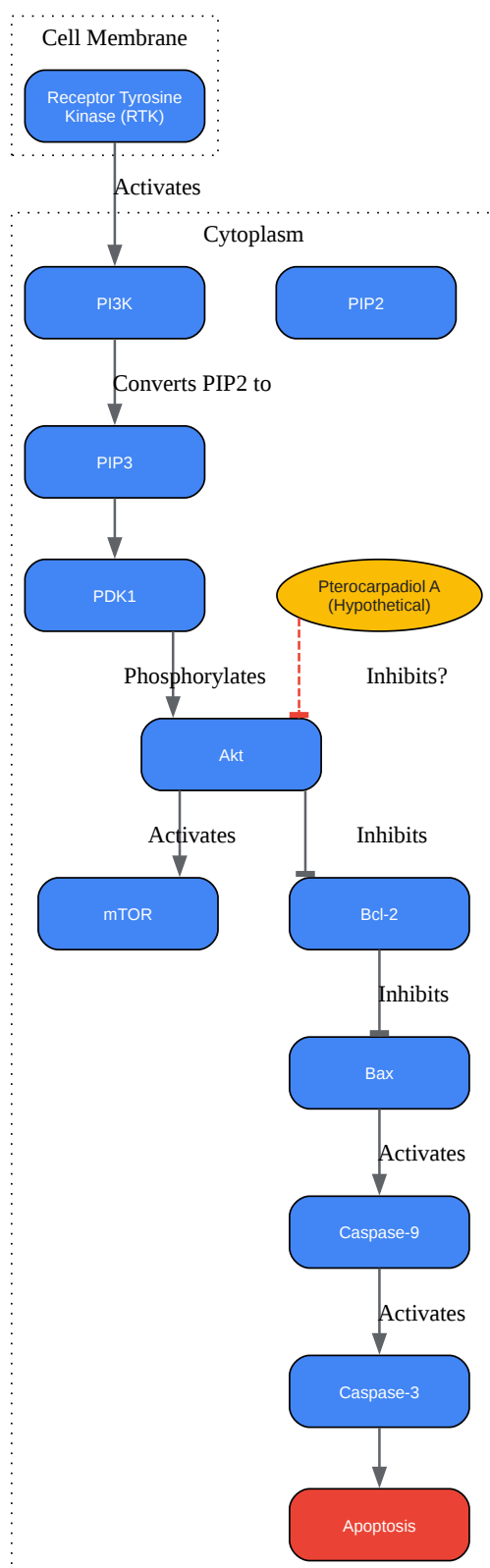
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of **Pterocarpadiol A** are unknown, the mechanisms of other well-studied pterocarpanes can provide a framework for future investigation.

Potential Anticancer Signaling Pathway

Many pterocarpanes exert their anticancer effects by modulating cell survival and apoptosis pathways.^[5] The PI3K/Akt pathway is a critical regulator of these processes and is a common target for anticancer compounds.^[5]

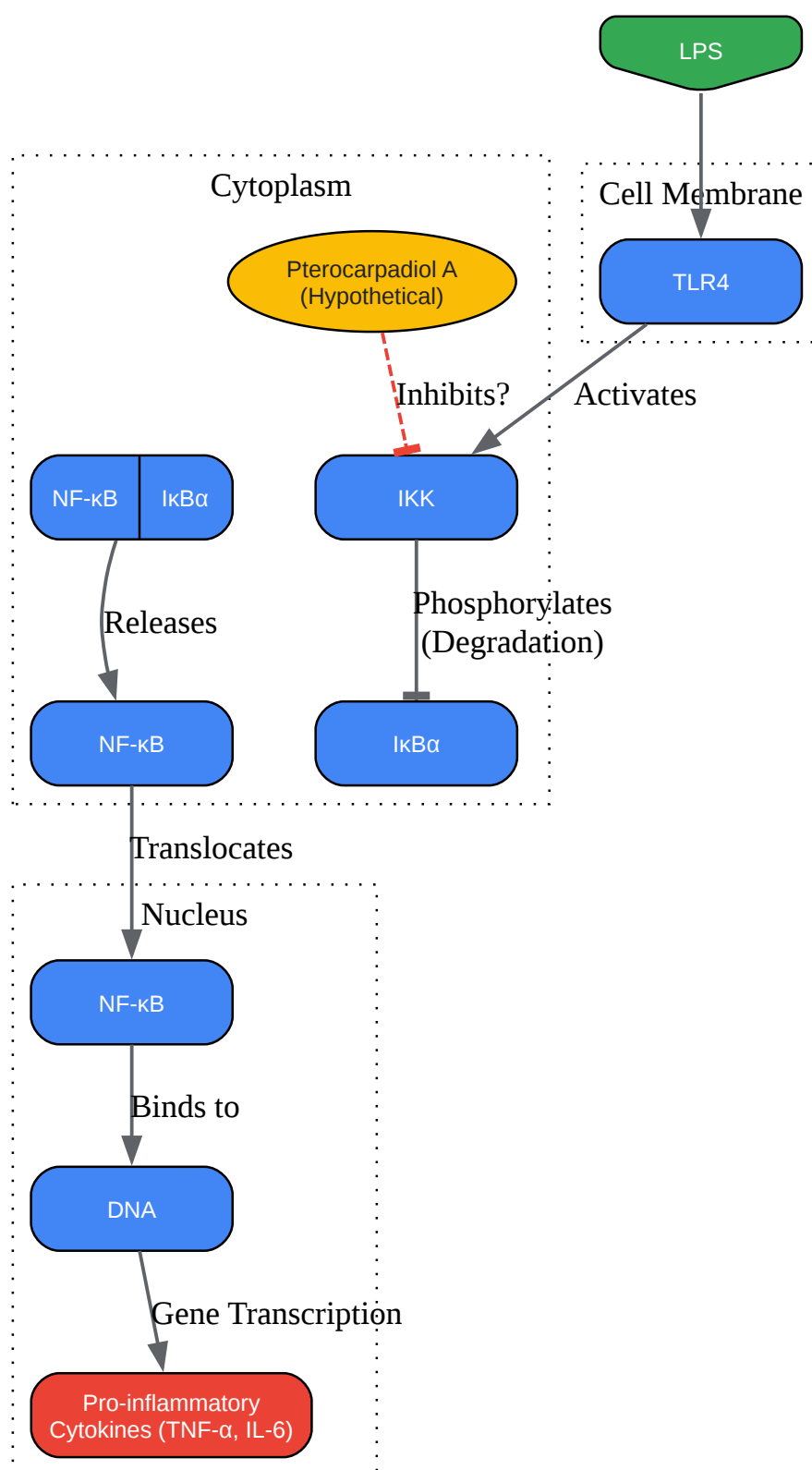


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Caption: Hypothetical anticancer signaling pathway for **Pterocarpadiol A**.

Potential Anti-inflammatory Signaling Pathway

The NF- κ B signaling pathway is a central regulator of inflammation.[5] Many anti-inflammatory natural products, including some pterocarpanes, act by inhibiting this pathway.[5]



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References

- 1. [Pterocarpanes and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpanes from *Derris robusta* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. *Derris robusta* | BioCrick [biocrick.com]
- 4. Studies on the Constituents of *Lespedeza cyrtobotrya* MIQ. I. The Structures of a New Chalcone and Two New Isoflav-3-ens [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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